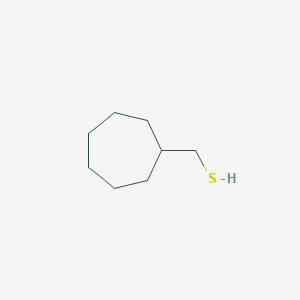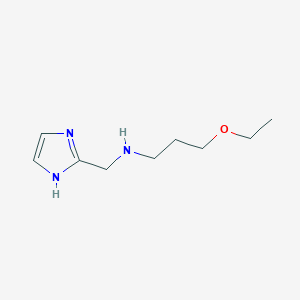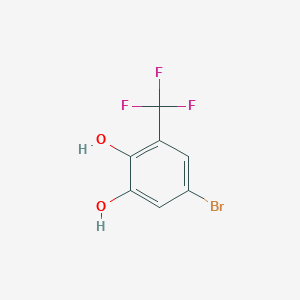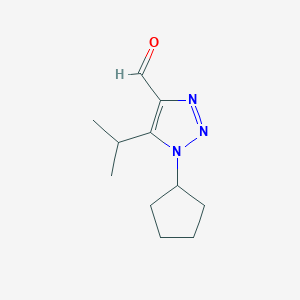
1-(5-Methylthiophen-3-yl)ethane-1-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Methylthiophen-3-yl)ethane-1-thiol is an organic compound with the molecular formula C7H10S2 It is a thiol derivative of thiophene, characterized by the presence of a sulfur atom in its structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Methylthiophen-3-yl)ethane-1-thiol typically involves the reaction of 5-methylthiophene with ethane-1-thiol under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the thiolation process. The reaction conditions, including temperature and solvent, are optimized to achieve high yield and purity of the product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring consistent product quality. The use of advanced purification techniques, such as distillation and chromatography, is essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: 1-(5-Methylthiophen-3-yl)ethane-1-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding thiolates.
Substitution: The thiol group can participate in nucleophilic substitution reactions, replacing other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide or potassium carbonate.
Major Products Formed:
Oxidation: Disulfides, sulfonic acids.
Reduction: Thiolates.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
1-(5-Methylthiophen-3-yl)ethane-1-thiol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(5-Methylthiophen-3-yl)ethane-1-thiol involves its interaction with molecular targets, such as enzymes or receptors. The thiol group can form covalent bonds with specific amino acid residues in proteins, leading to modulation of their activity. This interaction can affect various biochemical pathways, resulting in the compound’s observed effects.
Comparison with Similar Compounds
- 1-(5-Methylthiophen-2-yl)ethane-1-thiol
- 1-(5-Methylthiophen-4-yl)ethane-1-thiol
Comparison: 1-(5-Methylthiophen-3-yl)ethane-1-thiol is unique due to the position of the methyl group on the thiophene ring. This positional difference can influence the compound’s reactivity and interaction with other molecules. Compared to its isomers, this compound may exhibit distinct chemical and biological properties, making it a valuable compound for specific applications.
Properties
Molecular Formula |
C7H10S2 |
|---|---|
Molecular Weight |
158.3 g/mol |
IUPAC Name |
1-(5-methylthiophen-3-yl)ethanethiol |
InChI |
InChI=1S/C7H10S2/c1-5-3-7(4-9-5)6(2)8/h3-4,6,8H,1-2H3 |
InChI Key |
YGJXIBMXVGXUBM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CS1)C(C)S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![1-{[1-(3,5-Dimethylphenyl)ethyl]amino}propan-2-ol](/img/structure/B13276784.png)


![5-Bromo-2-[(dimethylamino)methyl]-3,4-dihydropyrimidin-4-one](/img/structure/B13276803.png)
![N-[(4-bromothiophen-2-yl)methyl]-1-methylpiperidin-4-amine](/img/structure/B13276808.png)
![3-{5H,6H,8H-[1,2,4]triazolo[3,4-c][1,4]oxazin-3-yl}propanoic acid](/img/structure/B13276815.png)
amine](/img/structure/B13276816.png)

![4-[(2-Methoxyphenyl)methoxy]piperidine](/img/structure/B13276823.png)

